(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate

Catalog No.
S1533671
CAS No.
120974-97-2
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate

CAS Number

120974-97-2

Product Name

(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate

IUPAC Name

methyl (2Z)-2-methoxyimino-2-(2-methylphenyl)acetate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3/b12-10-

InChI Key

YCINJZQUXAFTQD-BENRWUELSA-N

SMILES

CC1=CC=CC=C1C(=NOC)C(=O)OC

Synonyms

(E)-Methyl 2-Methylphenylglyoxylate O-Methyloxime

Canonical SMILES

CC1=CC=CC=C1C(=NOC)C(=O)OC

Isomeric SMILES

CC1=CC=CC=C1/C(=N/OC)/C(=O)OC

(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, also known as methyl (2E)-(methoxyimino)(2-methylphenyl)ethanoate, is a chemical compound characterized by its molecular formula C11H13NO3C_{11}H_{13}NO_3 and a molecular weight of 207.23 g/mol. This compound features a methoxyimino group attached to a 2-methylphenylacetate structure, which contributes to its unique properties and biological activities. It is classified under the CAS number 120974-97-2 and is recognized for its applications in agriculture, particularly as a fungicide.

(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate does not have a known mechanism of action as it is not a final product. Its significance lies in its role as a synthetic intermediate for trifloxystrobin, which has a well-defined fungicidal mechanism. Trifloxystrobin inhibits mitochondrial respiration in fungal cells, thereby disrupting their energy production and leading to cell death [].

  • Mild skin and eye irritation
  • Respiratory irritation if inhaled
  • Potential flammability
, primarily involving its methoxyimino and ester functional groups. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and methanol. Additionally, it can react with nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester group. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved stability.

(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate exhibits significant fungicidal properties against various fungal pathogens such as Rhizoctonia solani and Botrytis cinerea. Research indicates that derivatives of this compound have potential antibacterial activity against strains like Fusarium graminearum and Fusarium solani, suggesting its applicability in agricultural pest management. The biological efficacy is attributed to the pharmacophoric substructures present in the molecule, which enhance its interaction with biological targets.

The synthesis of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate can be achieved through a multi-step process involving methoxyamine hydrochloride and a suitable solvent such as methanol. A typical synthetic route includes:

  • Heating a solution of o-tolyl acetate with methoxyamine hydrochloride in methanol.
  • Maintaining reflux conditions for approximately three hours.
  • Cooling the reaction mixture and evaporating the solvent.
  • Purifying the resulting product through trituration with diisopropyl ether.

This method allows for the selective formation of the desired E-isomer while minimizing byproducts.

(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetateC11H13NO3C_{11}H_{13}NO_3Fungicidal, AntibacterialIntermediate for TrifloxystrobinKresoxim-methylC15H17NO3C_{15}H_{17}NO_3FungicidalCrop protectionTrifloxystrobinC17H18F3N3O5C_{17}H_{18}F_{3}N_{3}O_5Broad-spectrum fungicideAgricultural fungicide

The uniqueness of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate lies in its specific structural features that confer distinct biological activities, making it a valuable compound in both research and practical applications within agriculture.

Studies on (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate have focused on its interactions with various biological systems. These include:

  • Fungicidal efficacy: Evaluating its effectiveness against different fungal strains.
  • Toxicological assessments: Understanding its safety profile and potential hazards associated with exposure.
  • Residue analysis: Investigating the persistence and degradation of this compound in agricultural products to ensure food safety.

Such studies are essential for optimizing its use in agricultural applications while mitigating risks to human health and the environment.

Several compounds share structural similarities with (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, including:

  • Kresoxim-methyl: Another fungicide that features a similar methoxyimino structure but differs in its phenyl substitution.
  • Trifloxystrobin: A widely used fungicide that serves as an end product derived from (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate.
  • Benzeneacetic acid derivatives: Compounds that may exhibit varying biological activities depending on their substituents.

Comparison Table

Compound NameMolecular FormulaBiological Activity

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

207.08954328 g/mol

Monoisotopic Mass

207.08954328 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2023

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